molecular formula C10H11NO3 B11780361 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid

Katalognummer: B11780361
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: UBJPDBFNXGZPCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is a heterocyclic compound with a unique structure that includes a quinolizine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinolizine derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the quinolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinolizine derivatives with different functional groups, which can be further utilized in synthetic chemistry and drug development.

Wissenschaftliche Forschungsanwendungen

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylic acid is unique due to its specific ring structure and the versatility of its derivatives. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in synthetic chemistry and drug development.

Eigenschaften

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)8-3-1-2-6-11(8)9/h4-5H,1-3,6H2,(H,13,14)

InChI-Schlüssel

UBJPDBFNXGZPCB-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2C(=C(C=CC2=O)C(=O)O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.